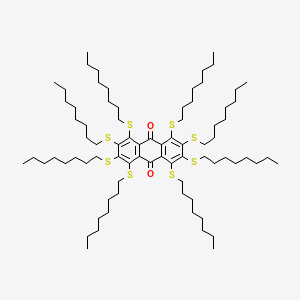
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes multiple octylsulfanyl groups attached to an anthracene-9,10-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione typically involves the introduction of octylsulfanyl groups to an anthracene-9,10-dione precursor. This can be achieved through a series of substitution reactions where octylthiol is reacted with the anthracene-9,10-dione under controlled conditions. The reaction often requires the presence of a catalyst and specific solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro form.
Substitution: The octylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The octylsulfanyl groups can interact with biological membranes, potentially altering their properties and affecting cellular processes. The anthracene-9,10-dione core can participate in redox reactions, influencing oxidative stress and signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6,7,8-Octafluoro-9,10-anthracenedione: Similar structure but with fluorine atoms instead of octylsulfanyl groups.
Anthracene-9,10-dione: The parent compound without any substituents.
Uniqueness
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione is unique due to the presence of multiple octylsulfanyl groups, which impart distinct physical and chemical properties. These groups can enhance solubility in organic solvents and influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
94814-97-8 |
|---|---|
Molekularformel |
C78H136O2S8 |
Molekulargewicht |
1362.5 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8-octakis(octylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C78H136O2S8/c1-9-17-25-33-41-49-57-81-71-65-66(72(82-58-50-42-34-26-18-10-2)76(86-62-54-46-38-30-22-14-6)75(71)85-61-53-45-37-29-21-13-5)70(80)68-67(69(65)79)73(83-59-51-43-35-27-19-11-3)77(87-63-55-47-39-31-23-15-7)78(88-64-56-48-40-32-24-16-8)74(68)84-60-52-44-36-28-20-12-4/h9-64H2,1-8H3 |
InChI-Schlüssel |
QYJDDOIIBBDOBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C(=C3SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


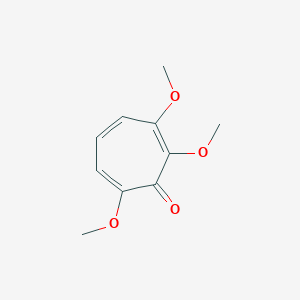
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-8-ethoxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14341942.png)
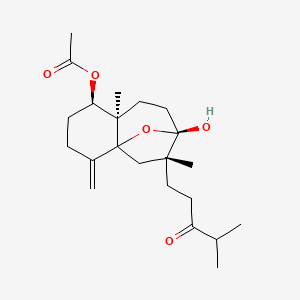
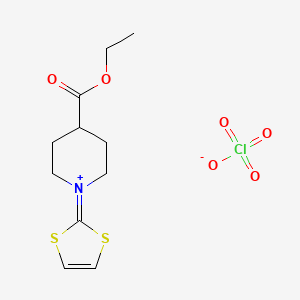
![5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14341958.png)
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
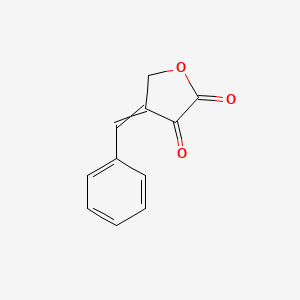
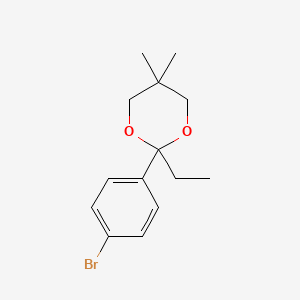
![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)
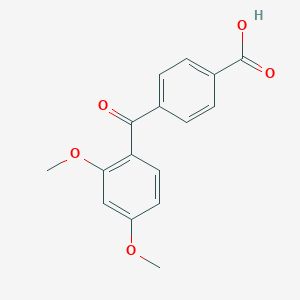
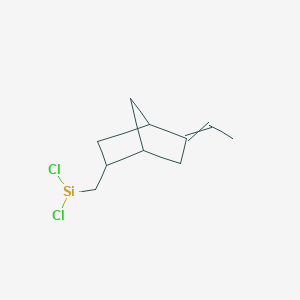

![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
